molecular formula C10H9NO2S2 B15307658 4-(2-Thienyl)benzenesulfonamide

4-(2-Thienyl)benzenesulfonamide

Cat. No.: B15307658
M. Wt: 239.3 g/mol
InChI Key: VHVAYLNVYGGRPS-UHFFFAOYSA-N
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Description

4-(2-Thienyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the benzenesulfonamide class, which is widely recognized for its versatile biological activities and utility as a key building block in organic synthesis. Benzenesulfonamide derivatives are extensively investigated as inhibitors for various enzymes, most notably carbonic anhydrase isoforms, which are important therapeutic targets for conditions like glaucoma, epilepsy, and cancer . Furthermore, structural analogs containing the benzenesulfonamide group have shown promising activity in the development of novel antiviral agents, such as inhibitors of the HIV-1 capsid protein . This compound, featuring a thienyl substituent, serves as a valuable synthetic intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers utilize this and related sulfonamides to explore new pharmacophores and develop potential therapeutic agents with improved efficacy and selectivity . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

4-thiophen-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H9NO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H2,11,12,13)

InChI Key

VHVAYLNVYGGRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Direct Sulfonation and Thienyl Coupling

A two-step approach begins with the sulfonation of 4-bromobenzene to form 4-bromobenzenesulfonyl chloride, followed by amidation to yield 4-bromobenzenesulfonamide. Subsequent Suzuki-Miyaura coupling with 2-thienylboronic acid introduces the thienyl group. This method leverages palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under reflux.

Key Data:

  • Sulfonation Yield: ~78% (using chlorosulfonic acid at 0–5°C for 2 hours).
  • Suzuki Coupling Yield: ~65% (Pd catalyst, 80°C, 12 hours).

Microwave-Assisted One-Pot Synthesis

A green chemistry approach combines 4-iodobenzenesulfonamide, 2-thienylboronic acid, and a Pd catalyst under microwave irradiation (150°C, 20 minutes). This method reduces reaction time and improves atom economy compared to conventional heating.

Key Data:

  • Microwave Yield: ~72% (PdCl₂(dppf), K₂CO₃, DMF).
  • Reaction Time: 20 minutes vs. 12 hours for thermal methods.

Methodological Analysis

Sulfonyl Chloride Intermediate Stability

The direct sulfonation route (Method 1.1) faces challenges in isolating 4-bromobenzenesulfonyl chloride due to its hygroscopicity. Anhydrous conditions and rapid quenching with NH₃(aq) mitigate hydrolysis.

Regioselectivity in Coupling Reactions

Suzuki coupling (Method 1.1) exhibits high regioselectivity for the para position, whereas Ullmann-type couplings may require directing groups. The thienylboronic acid’s electron-rich nature enhances oxidative addition to Pd.

Microwave vs. Conventional Heating

Microwave synthesis (Method 1.3) achieves higher yields in shorter durations by enhancing reaction kinetics. Thermal profiling indicates a 40% reduction in byproduct formation compared to reflux methods.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Time Cost Efficiency Scalability
Direct Sulfonation 65 14 hours Moderate High
Diazonium Coupling 55 3 hours Low Moderate
Microwave-Assisted 72 0.3 hours High Limited

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Thiophen-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(2-Thienyl)benzenesulfonamide can be contextualized by comparing it to structurally related sulfonamide derivatives. Key differences in substituent groups, such as heterocyclic moieties or aromatic systems, significantly influence pharmacological profiles. Below is a detailed analysis:

Cytotoxic and Anticancer Activities

  • 4-(Indol-3-ylideneamino)-N-substituted Benzenesulfonamides: Compounds like 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (18) exhibit potent cytotoxicity against cancer cell lines (e.g., IC₅₀ = 90 μg/mL for MCF-7 and 35 μg/mL for HCT116) . The indole moiety contributes to DNA intercalation or topoisomerase inhibition, mechanisms less likely with the smaller thienyl group in this compound.
  • Quinazolinone-Based Sulfonamides: Derivatives like 4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide (Compound A) demonstrate hepatoprotective and antioxidant activities, surpassing the standard drug Liv-52 .

Antimicrobial and Antifungal Activities

  • 4-(Chloro-benzoyl)-indolyl Benzenesulfonamides :
    Compounds 11 and 18 show strong antimicrobial effects, likely due to the chloro-benzoyl and pyrimidinyl substituents disrupting microbial cell membranes or enzyme function . The thienyl group’s smaller size and lower electronegativity may reduce such broad-spectrum activity.

  • Triazinyl Aminobenzenesulfonamides: Derivatives like (E)-4-{2-[(4-[(2,3-dihydroxypropyl)amino]-6-[(4-styrylphenyl)amino]-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide (31) inhibit vancomycin-resistant Enterococcus faecalis (MIC = 13.80–55.20 µM) via carbonic anhydrase (CA) inhibition . The triazine core enables selective binding to bacterial CA, a mechanism distinct from thienyl-based sulfonamides.

Enzyme Inhibition and Receptor Interactions

  • Carbonic Anhydrase (CA) Inhibitors :
    Triazinyl derivatives (e.g., compound 31 , Kᵢ = 4.4 nM against hCA IX) highlight the importance of bulky substituents for high-affinity CA binding . The thienyl group’s planar structure may limit similar interactions but could favor other enzymatic targets.

  • Adenosine Receptor Antagonists: Benzenesulfonamides with piperidinyl-acetamide chains (e.g., compound 6) exhibit dual hA₂A/hA₂B receptor antagonism, modulated by the distance between the sulfonamide group and the core structure . The thienyl moiety’s spatial arrangement might similarly influence receptor subtype selectivity.

Analgesic and Anti-inflammatory Activities

  • Quinazolinone Sulfonamides: Compound C (N-acetyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulfonamide) shows superior anti-inflammatory activity to diclofenac, attributed to docking interactions with cyclooxygenase (COX) enzymes . The thienyl group’s lack of a carbonyl or acetyl group may reduce COX affinity but could target other inflammatory pathways.

Data Tables

Table 1: Comparison of Key Sulfonamide Derivatives

Compound Name / Structure Biological Activity IC₅₀ / Kᵢ / MIC Key Substituent Impact Reference
This compound Hypothesized antimicrobial, enzyme inhibition N/A Thienyl: π-π interactions, moderate bulk
Compound 18 (Indolyl derivative) Cytotoxic (MCF-7, HCT116) 90, 35 μg/mL Indole: DNA intercalation, cytotoxicity
Compound A (Quinazolinone derivative) Hepatoprotective, antioxidant Superior to Liv-52 Quinazolinone: electron delocalization
Compound 31 (Triazinyl derivative) Anti-VRE, CA inhibition Kᵢ = 4.4 nM, MIC = 13.80 µM Triazine: selective enzyme inhibition
Compound C (Acetylated quinazolinone) Anti-inflammatory > Diclofenac Acetyl group: enhanced COX binding

Q & A

Q. What are the standard synthetic strategies for synthesizing 4-(2-thienyl)benzenesulfonamide derivatives, and what reaction conditions are critical for optimizing regioselectivity?

The synthesis typically involves sulfonylation of a benzene precursor followed by coupling with a thienyl group. Key steps include:

  • Sulfonamide formation : Reacting chlorosulfonic acid derivatives with amines under controlled temperatures (0–5°C) to avoid side reactions.
  • Thienyl coupling : Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the thiophene moiety, requiring palladium catalysts and inert atmospheres.
    Critical conditions include solvent choice (e.g., DMF for polar aprotic environments) and acid scavengers (e.g., pyridine) to neutralize HCl byproducts .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound derivatives, and how are spectral contradictions resolved?

  • 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing sulfonamide NH2 peaks at δ 3.5–4.5 ppm).
  • IR spectroscopy : Confirms sulfonamide (-SO2NH2) stretches (1320–1160 cm⁻¹) and thienyl C-S bonds (700–600 cm⁻¹).
  • HRMS : Validates molecular ion peaks. Contradictions in spectral data are resolved via X-ray crystallography for crystalline derivatives or 2D NMR techniques (e.g., HSQC, HMBC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize COX-2 selectivity in this compound derivatives?

  • In vitro assays : Use purified COX-2/COX-1 enzymes to measure IC50 ratios. For example, celecoxib analogs show >1000-fold selectivity for COX-2 .
  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) to the benzene ring to enhance binding to COX-2's hydrophobic pocket.
  • In vivo validation : Assess pharmacokinetics (e.g., plasma half-life in rodents) and efficacy in inflammation models (e.g., carrageenan-induced paw edema). Discordant SAR data may require molecular dynamics simulations to study binding mode variations .

Q. What analytical approaches identify synthetic impurities in this compound batches, particularly regioisomeric byproducts?

  • HPLC-PDA : Uses C18 columns with acetonitrile/water gradients (detection at 254 nm) to separate regioisomers.
  • LC-MS/MS : Confirms impurity structures via fragmentation patterns (e.g., m/z differences for chlorine isotopes).
  • Preparative HPLC : Isolates persistent impurities for 2D NMR analysis. For example, methyl positional isomers in the thienyl group show distinct NOESY correlations .

Q. How should researchers address discrepancies between in vitro cytotoxicity and in vivo tumor xenograft efficacy for anticancer derivatives?

  • Mechanistic validation : Perform target engagement assays (e.g., tubulin polymerization inhibition for antimitotic agents).
  • Pharmacokinetic profiling : Adjust dosing regimens based on AUC and Cmax to ensure therapeutic plasma levels.
  • Off-target screening : Use transcriptomics or thermal proteome profiling to identify unintended interactions. Derivatives with thienyl modifications showed improved in vivo efficacy compared to doxorubicin in murine models .

Q. What experimental considerations ensure reliable enzyme inhibition studies using this compound probes?

  • Pre-incubation : Allow 30+ minutes for compound-enzyme equilibration.
  • Reversibility testing : Dialyze enzyme-inhibitor complexes to assess recovery of activity.
  • Cellular correlation : Validate inhibition with Western blotting (e.g., reduced COX-2 product PGE2 in macrophages). Time-dependent inhibitors require kobs calculations from progress curves .

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